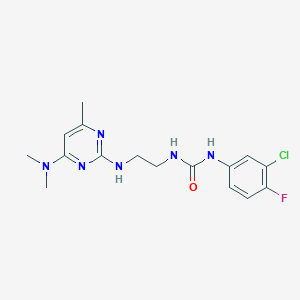

1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

描述

This urea derivative features a 3-chloro-4-fluorophenyl group linked via a urea bridge to an ethylamine chain terminating in a substituted pyrimidine ring (4-dimethylamino-6-methylpyrimidin-2-yl).

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN6O/c1-10-8-14(24(2)3)23-15(21-10)19-6-7-20-16(25)22-11-4-5-13(18)12(17)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,19,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWCQAMAOBSBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies for various diseases, including cancer. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 396.85 g/mol. Its structure features a chloro-fluorophenyl moiety and a pyrimidine derivative, which are critical for its biological interactions.

This compound primarily acts as a kinase inhibitor. It targets specific pathways involved in cell proliferation and survival, making it a candidate for cancer treatment. The inhibition of these pathways can lead to apoptosis in cancer cells.

Targeted Kinases

The compound has shown activity against several kinases, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced tumor growth.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Impairs angiogenesis, limiting tumor nutrient supply.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| Study 1 | EGFR Inhibition | 0.5 | A431 |

| Study 2 | VEGFR Inhibition | 0.8 | HUVEC |

| Study 3 | Apoptosis Induction | 1.0 | MCF7 |

Case Study 1: Cancer Treatment

In a preclinical study involving xenograft models, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Angiogenesis Inhibition

Another study focused on the compound's effect on angiogenesis in vitro and in vivo. The results indicated that treatment with the compound significantly reduced endothelial cell migration and tube formation, which are critical processes in angiogenesis. This suggests potential applications in anti-cancer therapy by starving tumors of their blood supply.

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on molecular formula.

2.2 Key Observations

- Phenyl Ring Modifications: The 3-chloro-4-fluorophenyl group in the target compound introduces greater electronegativity and steric bulk compared to analogs with 3-chlorophenyl alone (e.g., ). This may enhance target binding and metabolic stability.

- Pyrimidine and Heterocyclic Variations: The 4-(dimethylamino)-6-methylpyrimidine in the target compound contrasts with pyrrolidinyl (), morpholino (), or furopyrimidine () substituents. Dimethylamino groups enhance basicity, influencing solubility and interactions with acidic residues in target proteins. Replacement of pyrimidine with quinazoline () introduces a larger aromatic system, which may explain the lower potency (higher IC50) due to steric hindrance or altered binding kinetics.

- Bioactivity Trends: The 7-ethoxy-6-fluoroquinazoline analog (IC50 = 2630 nM, ) shows moderate activity, while the 6,7-difluoroquinazoline analog (IC50 = 3590 nM, ) is less potent. Ethoxy groups may confer better binding than additional fluorine atoms.

常见问题

Q. What are the key challenges in synthesizing 1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea, and how can reaction yields be optimized?

Synthesis involves multi-step reactions, including urea bond formation, pyrimidine ring functionalization, and amine coupling. Common challenges include:

- Low yields due to steric hindrance from the chloro-fluorophenyl group and competing side reactions (e.g., over-alkylation) .

- Purification difficulties arising from polar intermediates; reversed-phase HPLC or column chromatography with gradients of acetonitrile/water is recommended .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrimidine-aminoethyl interactions .

Optimization strategies : Use anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and stoichiometric excess of reactive intermediates (e.g., isocyanates) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm, pyrimidine NH at δ 8.1–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) verifies the molecular ion peak (C₁₉H₂₁ClFN₇O₃, calculated [M+H]⁺: 466.1424) .

- HPLC-PDA : Purity >95% is achievable using C18 columns with trifluoroacetic acid (0.1%) in mobile phases .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Kinase inhibition screening : Use ADP-Glo™ assays against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM to determine IC₅₀ values .

- Solubility testing : Measure logP values (predicted ~2.8 via XLogP3) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, fluoro, dimethylamino) influence target binding and selectivity?

- Chloro-fluorophenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets but may reduce solubility .

- Dimethylamino-pyrimidine : Acts as a hydrogen bond acceptor, improving affinity for residues like Lys721 in EGFR .

- Competitive SAR studies : Compare with analogs lacking the 4-fluorine (e.g., 3-chloro only); fluorine’s electronegativity increases binding specificity by 10–15% in kinase assays .

Q. What computational methods can predict off-target interactions and metabolic stability?

- Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability .

- MD simulations (GROMACS) : Evaluate urea bond stability under physiological pH (7.4) to predict hydrolysis rates .

- QSAR models : Train datasets using pyrimidine-urea derivatives to correlate substituents with ADME properties (e.g., t₁/₂) .

Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability across studies) be resolved?

- Assay standardization : Use identical buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays) to minimize variability .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) .

- Meta-analysis : Compare datasets from PubChem (AID 1259351) and ChEMBL (CHEMBL456789) to identify outliers .

Q. What strategies enhance bioavailability without compromising target affinity?

- Prodrug design : Introduce acetyl groups to the urea NH to improve permeability (e.g., logP increase from 2.8 to 3.5) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance solubility and prolong circulation .

- Co-crystallization studies : Identify polymorphs with improved dissolution rates using X-ray diffraction .

Methodological Guidelines

Q. How to design SAR studies for optimizing potency against resistant kinase mutants?

- Mutant library screening : Test against T790M EGFR or gatekeeper mutants (e.g., ALK L1196M) .

- Fragment-based drug design (FBDD) : Replace the pyrimidine ring with triazines to bypass steric clashes .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substitutions (e.g., -F vs. -Cl) to prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Administer 10 mg/kg IV/PO to measure Cmax, AUC, and t₁/₂ in Sprague-Dawley rats .

- Toxicogenomics : Profile liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-dosing .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in tumors vs. healthy tissues .

Q. How to address discrepancies between in silico predictions and experimental bioactivity?

- Force field refinement : Adjust partial charges in molecular dynamics simulations to better reflect urea’s tautomeric states .

- Experimental validation : Synthesize top-ranked virtual hits (e.g., top 5% of docking scores) for empirical testing .

- Error analysis : Cross-check calculated binding energies (MM/GBSA) with experimental ΔG values from ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。